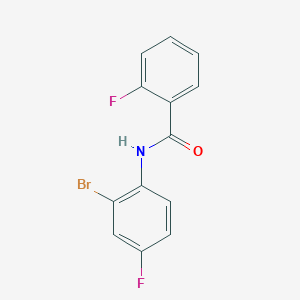

N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF2NO/c14-10-7-8(15)5-6-12(10)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFJVPBXFSWEOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Halogenated Benzamides in Medicinal and Agrochemical Chemistry Research

Halogenated benzamides represent a critical class of compounds that have demonstrated a broad spectrum of biological activities, leading to their extensive use in both medicine and agriculture. The introduction of halogen atoms—most notably fluorine, chlorine, and bromine—into the benzamide (B126) scaffold can profoundly influence the molecule's physicochemical properties. This includes alterations in lipophilicity, metabolic stability, and binding affinity to biological targets.

In medicinal chemistry , the strategic placement of halogens is a well-established strategy for enhancing the therapeutic potential of drug candidates. Halogenation can lead to improved oral bioavailability and a longer half-life in the body by blocking sites of metabolic degradation. Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding of a ligand to its protein target, thereby increasing its potency and selectivity. Numerous approved drugs across various therapeutic areas, including oncology, infectious diseases, and neurology, incorporate halogenated benzamide moieties. For instance, certain fluorinated benzamides have been investigated as selective dopamine (B1211576) D2 receptor ligands.

In the agrochemical sector , halogenated benzamides are integral to the development of modern pesticides. The presence of halogens can increase the efficacy of herbicides, insecticides, and fungicides. Similar to their role in pharmaceuticals, halogens can enhance the metabolic stability of these compounds in the environment and within the target pest, leading to more durable and effective crop protection. The ability of halogenated compounds to penetrate the waxy cuticles of insects and plants is another key factor contributing to their agricultural importance. Research has shown that benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) exhibit notable insecticidal and fungicidal activities. mdpi.comnih.gov

Rationale for In Depth Academic Investigation of N 2 Bromo 4 Fluorophenyl 2 Fluorobenzamide

While direct and extensive research on N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide is not widely available in public-domain scientific literature, the rationale for its in-depth academic investigation can be strongly inferred from its structural characteristics and the established importance of its constituent chemical motifs. The molecule is a di-halogenated N-phenylbenzamide, featuring bromine and fluorine on one phenyl ring and a fluorine atom on the other.

The key motivations for studying this specific compound include:

Synergistic Effects of Poly-halogenation: The presence of multiple halogen atoms (bromine and two fluorine atoms) offers a unique opportunity to study the synergistic or antagonistic effects of different halogens on the molecule's biological activity and physical properties. The interplay between the electron-withdrawing nature of fluorine and the size and polarizability of bromine can lead to unique binding interactions and metabolic profiles.

Probing Structure-Activity Relationships (SAR): The specific substitution pattern—a 2-bromo-4-fluoro substitution on the N-phenyl ring and a 2-fluoro substitution on the benzoyl moiety—provides a precise chemical tool for elucidating structure-activity relationships. Studies on isomers of dihalogenated benzanilides have highlighted the complexity and importance of substitution patterns on their NMR spectra, which is foundational for structural confirmation and understanding conformational preferences. nih.gov

Potential as a Scaffold in Drug Discovery: The N-phenylbenzamide core is a privileged scaffold in medicinal chemistry. Given that halogenated benzamides have been successfully developed as inhibitors of enzymes such as phospholipase D2, which is implicated in cancer, there is a strong basis to investigate this compound for similar or novel therapeutic applications. nih.gov

Exploring Novel Bioactivities: The unique electronic and steric properties conferred by the specific halogenation pattern may lead to the discovery of novel biological targets or mechanisms of action. The compound could exhibit unforeseen activities in areas such as antiviral research, where N-[(thiophen-3-yl)methyl]benzamides have shown promise as influenza virus fusion inhibitors. acs.org

Overview of Current Research Trajectories Involving the Compound

Historical Development of Synthetic Routes for Benzamide (B126) Derivatives

The synthesis of benzamide derivatives, a cornerstone of organic chemistry, has evolved significantly over the past century. Early methods relied on robust and often harsh conditions, reflecting the nascent stages of synthetic chemistry. One of the earliest and most fundamental methods for forming the amide bond is the Schotten-Baumann reaction, first described in the 1880s. thieme-connect.com This reaction involves the acylation of an amine with an acyl chloride in the presence of an aqueous base to neutralize the hydrogen chloride byproduct. researchgate.netnih.govacs.org This classical approach laid the groundwork for the synthesis of a vast array of N-substituted benzamides.

Another historical method involves the direct reaction of a carboxylic acid with an amine at high temperatures, often above 150°C, to drive off water and form the amide bond. researchgate.net However, these thermal condensation methods are often limited by their high energy requirements and potential for side reactions. The hydrolysis of benzonitriles under acidic or basic conditions also represents a classical route to benzamides, though this is more commonly employed for the synthesis of primary benzamides. orgsyn.org

The mid-20th century saw the introduction of coupling reagents to facilitate amide bond formation under milder conditions. The development of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), revolutionized peptide synthesis and was subsequently adopted for general amide synthesis. nih.govorganic-chemistry.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov This era marked a shift towards more controlled and efficient synthetic methods, paving the way for the development of the sophisticated catalytic systems used today.

Detailed Analysis of Stepwise Synthetic Protocols for this compound

The synthesis of this compound is typically achieved through the formation of an amide bond between 2-bromo-4-fluoroaniline (B89589) and an activated derivative of 2-fluorobenzoic acid. This process can be broken down into the synthesis of the precursors and the subsequent amidation reaction.

Amidation Reactions in the Synthesis of this compound

The crucial step in the synthesis of the target molecule is the formation of the amide linkage. Several established amidation protocols can be employed for this transformation.

A common and straightforward approach is the reaction of 2-bromo-4-fluoroaniline with 2-fluorobenzoyl chloride, an example of the Schotten-Baumann reaction. nih.govacs.org This reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758), in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid formed during the reaction. researchgate.net

Alternatively, modern coupling reagents can be utilized to facilitate the direct reaction between 2-fluorobenzoic acid and 2-bromo-4-fluoroaniline. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. nih.govorganic-chemistry.orgresearchgate.net The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the efficiency and reduce side reactions. researchgate.net

| Method | Reactants | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Schotten-Baumann Reaction | 2-bromo-4-fluoroaniline and 2-fluorobenzoyl chloride | Base (e.g., pyridine, triethylamine), aprotic solvent | Generally high yielding, uses readily available starting materials. | Requires the pre-synthesis of the acyl chloride, which can be moisture-sensitive. |

| Carbodiimide (B86325) Coupling | 2-bromo-4-fluoroaniline and 2-fluorobenzoic acid | DCC or EDC, often with an additive like HOBt | Milder reaction conditions, avoids the need for an acyl chloride. | The carbodiimide byproduct (a urea (B33335) derivative) can sometimes be difficult to remove. nih.gov |

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound is contingent on the availability of its key precursors: 2-bromo-4-fluoroaniline and an activated form of 2-fluorobenzoic acid, typically 2-fluorobenzoyl chloride.

Synthesis of 2-bromo-4-fluoroaniline:

A common method for the preparation of 2-bromo-4-fluoroaniline involves the selective bromination of 4-fluoroaniline. orgsyn.orgucl.ac.uk This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF). orgsyn.orgrsc.org The reaction is typically carried out at room temperature and can provide the desired product in high yield. orgsyn.org An alternative approach involves the bromination of 4-fluoroacetanilide (B1213217) followed by hydrolysis of the acetamido group. This multi-step process can sometimes offer better control over the regioselectivity of the bromination. acs.orgrsc.org

Synthesis of 2-fluorobenzoyl chloride:

2-fluorobenzoyl chloride is generally prepared from 2-fluorobenzoic acid. rsc.org A standard method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of DMF. nih.gov The reaction is typically refluxed, and the excess thionyl chloride can be removed by distillation to afford the crude acyl chloride, which is often used immediately in the subsequent amidation step due to its reactivity towards moisture. nih.govorganic-chemistry.org Oxalyl chloride is another effective reagent for this conversion.

| Precursor | Starting Material | Key Reagents and Conditions | Reported Yield |

|---|---|---|---|

| 2-bromo-4-fluoroaniline | 4-fluoroaniline | N-bromosuccinimide in DMF at room temperature orgsyn.orgrsc.org | Up to 95% orgsyn.org |

| 2-fluorobenzoyl chloride | 2-fluorobenzoic acid | Thionyl chloride, often with catalytic DMF, reflux nih.govorganic-chemistry.org | Generally high, often used without extensive purification. |

Catalytic Approaches and Reagent Systems in this compound Synthesis

In recent decades, the field of organic synthesis has seen a paradigm shift towards the use of catalytic methods to enhance efficiency, selectivity, and sustainability. The synthesis of N-aryl benzamides, including this compound, has benefited significantly from these advancements.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful alternatives to classical amidation methods, often allowing for the direct coupling of aryl halides with amides or amines under milder conditions.

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. acs.orgnih.gov In the context of synthesizing the target molecule, this could potentially involve the coupling of 2-bromo-4-fluoroaniline with a benzamide derivative or, more commonly, the coupling of an aryl halide like 1,2-dibromo-4-fluorobenzene (B1585839) with 2-fluorobenzamide. The choice of phosphine (B1218219) ligands is crucial for the success of these reactions, with bulky, electron-rich ligands often providing the best results. nih.gov

Copper-catalyzed N-arylation reactions, such as the Goldberg reaction, represent another important class of transition metal-catalyzed amidations. rsc.org These reactions typically involve the coupling of an aryl halide with an amide in the presence of a copper catalyst and a suitable ligand, such as a diamine or an amino acid. rsc.org This approach could be applied to the synthesis of this compound by coupling 2-bromo-4-fluoroiodobenzene with 2-fluorobenzamide. While historically requiring harsh conditions, modern ligand development has enabled these reactions to proceed under much milder conditions. rsc.org

Rhodium-catalyzed C-H activation has also emerged as a powerful tool for the synthesis of N-aryl benzamides. ucl.ac.uk This strategy can involve the direct amidation of a C-H bond of a benzene (B151609) derivative, offering a highly atom-economical route.

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a sustainable and metal-free alternative to traditional catalysis. In the realm of amide bond formation, several organocatalytic systems have been developed.

Boric acid and its derivatives have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines. orgsyn.orgorganic-chemistry.org These catalysts are attractive due to their low cost, low toxicity, and environmental friendliness. orgsyn.org The mechanism is believed to involve the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine. organic-chemistry.orgnih.gov This approach could be directly applied to the condensation of 2-fluorobenzoic acid and 2-bromo-4-fluoroaniline.

N-Heterocyclic carbenes (NHCs) have also emerged as versatile organocatalysts for a variety of transformations, including amidation reactions. nih.govrsc.org NHCs can activate aldehydes or other carbonyl compounds towards amidation with amines. rsc.orgrsc.org While direct application to the synthesis of the target molecule from a carboxylic acid and an amine is less common, NHC-catalyzed oxidative amidation of an aldehyde precursor could be a potential route.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Solvent Effects and Temperature Optimization

The choice of solvent and reaction temperature are critical interdependent parameters in the synthesis of this compound. The solvent must not only dissolve the reactants but also facilitate the reaction while minimizing side reactions, such as the hydrolysis of the acyl chloride. wikipedia.org

Solvent Effects: The Schotten-Baumann reaction is often performed under biphasic conditions, typically using an organic solvent and water. wikipedia.org The organic phase, commonly dichloromethane or diethyl ether, dissolves the aniline precursor and the acyl chloride, while the aqueous phase contains a base (like sodium hydroxide) to neutralize the hydrochloric acid generated during the reaction. wikipedia.orgorganic-chemistry.org This neutralization is vital as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. byjus.com

Aprotic polar solvents like N,N-dimethylformamide (DMF) can also be employed. The selection of the solvent can impact reaction rates and yields, as demonstrated by studies on similar amide syntheses. For instance, using DMF as a solvent has been shown to increase reaction efficiency in some cases. researchgate.net

The following interactive table illustrates the hypothetical effect of different solvent and temperature conditions on the yield of this compound, based on established principles for similar reactions.

| Entry | Solvent System | Base | Temperature (°C) | Hypothetical Yield (%) |

| 1 | Dichloromethane / Water | NaOH | 0 to 25 | 92 |

| 2 | Diethyl Ether / Water | NaOH | 0 to 25 | 88 |

| 3 | Toluene | Pyridine | 25 | 85 |

| 4 | N,N-Dimethylformamide (DMF) | Triethylamine | 25 | 91 |

| 5 | Dichloromethane / Water | NaOH | 40 | 75 |

| 6 | Tetrahydrofuran (THF) | Triethylamine | 25 | 82 |

Note: This data is illustrative, based on typical outcomes for Schotten-Baumann reactions, and represents expected trends in yield based on solvent and temperature changes.

Pressure and Time Parameters

Pressure: For the synthesis of this compound via the Schotten-Baumann reaction, the process is typically conducted at atmospheric pressure. The reaction does not involve gaseous reactants or products that would necessitate high-pressure conditions to influence reaction equilibrium or rate. Therefore, pressure is not generally considered a critical parameter for optimization in this specific synthetic context.

Time Parameters: The duration of the reaction is a key factor that must be optimized to ensure the reaction proceeds to completion. Insufficient reaction time will result in a low yield due to unreacted starting materials. Conversely, excessively long reaction times can lead to the degradation of the product or the formation of impurities through side reactions. The reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the starting materials, particularly the limiting reagent (usually the aniline), are no longer detectable. For many Schotten-Baumann type reactions, durations can range from a few hours to overnight, depending on the specific substrates, temperature, and solvent used. oatext.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves exploring alternative reaction conditions, such as solvent-free methods, and evaluating the intrinsic efficiency of the synthetic route through metrics like atom economy. cem.com

Solvent-Free Syntheses

A significant advancement in the green synthesis of amides is the use of solvent-free, or neat, reaction conditions, often facilitated by microwave irradiation. cem.com This approach eliminates the need for large quantities of organic solvents, which are often hazardous and contribute to chemical waste.

In a typical solvent-free microwave-assisted procedure for a reaction analogous to the synthesis of this compound, the reactants (2-bromo-4-fluoroaniline and 2-fluorobenzoyl chloride) would be thoroughly mixed, potentially on a solid support like alumina, and then subjected to microwave irradiation. cem.com Microwave heating can dramatically reduce reaction times from hours to mere minutes and often leads to higher yields and cleaner product formation compared to conventional heating methods. oatext.commdpi.com This efficiency stems from the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

The benefits of this approach are summarized in the table below.

| Feature | Conventional Synthesis | Solvent-Free Microwave Synthesis |

| Solvent | Required (e.g., Dichloromethane, Water) | Not required |

| Reaction Time | Hours | Minutes |

| Energy Consumption | Higher | Lower |

| Work-up | Often involves liquid-liquid extraction | Simpler, often direct crystallization |

| Environmental Impact | Higher (due to solvent waste) | Lower |

Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. organic-chemistry.org

The standard synthesis of this compound from 2-bromo-4-fluoroaniline and 2-fluorobenzoyl chloride can be represented by the following equation:

C₆H₅BrFN (amine) + C₇H₄ClFO (acyl chloride) → C₁₃H₈BrF₂NO (amide) + HCl (byproduct)

To calculate the atom economy, the molecular weights of the reactants and the desired product are required.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| 2-bromo-4-fluoroaniline | C₆H₅BrFN | 190.02 |

| 2-fluorobenzoyl chloride | C₇H₄ClFO | 158.56 |

| This compound | C₁₃H₈BrF₂NO | 312.11 |

The calculation for the percent atom economy is as follows:

% Atom Economy = [Molecular Weight of Product / (Sum of Molecular Weights of Reactants)] x 100

% Atom Economy = [312.11 / (190.02 + 158.56)] x 100

% Atom Economy = [312.11 / 348.58] x 100 ≈ 89.5%

Computational Chemistry and Molecular Modeling of this compound

Computational Chemistry and Molecular Modeling of N 2 Bromo 4 Fluorophenyl 2 Fluorobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool to elucidate the electronic properties and reactivity of molecules. For halogenated benzamides, these calculations provide a detailed picture of the molecular orbitals, charge distribution, and vibrational modes.

DFT calculations are instrumental in determining the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

For analogous benzamide (B126) derivatives, DFT studies have shown that the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is often distributed over the benzoyl moiety. The HOMO-LUMO energy gap in similar halogenated aromatic compounds has been calculated to be around 4.12 eV. nih.gov This value suggests a molecule with considerable stability. The introduction of halogen substituents, such as bromine and fluorine, influences the electronic properties through inductive and resonance effects, which can modulate the HOMO-LUMO gap and, consequently, the molecule's reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide based on Analogous Compounds

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are estimations based on DFT calculations of similar halogenated benzamides.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) denote electron-deficient areas prone to nucleophilic attack.

For related benzamide structures, the MEP analysis reveals that the most negative potential is concentrated around the carbonyl oxygen atom, making it a primary site for electrophilic interactions. nih.gov The hydrogen atom of the amide group typically exhibits a positive electrostatic potential, rendering it a potential hydrogen bond donor. The halogen atoms, particularly bromine, can exhibit a region of positive potential on their outermost surface (a "sigma-hole"), allowing for attractive non-covalent interactions known as halogen bonds. nih.govrsc.org

Theoretical vibrational frequency analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. These predictions are crucial for the interpretation of experimental spectroscopic data and the identification of characteristic vibrational modes.

For benzamide derivatives, the vibrational spectra are characterized by several key features. The N-H stretching vibration is typically observed in the range of 3300-3500 cm⁻¹. The C=O stretching of the amide group gives rise to a strong absorption band, usually between 1630 and 1690 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while C-C stretching modes within the aromatic rings appear in the 1400-1600 cm⁻¹ range. mdpi.com The C-F and C-Br stretching vibrations are expected at lower frequencies, contributing to the fingerprint region of the spectrum.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C=O | Stretching | 1630 - 1690 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-F | Stretching | 1000 - 1400 |

| C-Br | Stretching | 500 - 650 |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape and flexibility of a molecule over time. By simulating the atomic motions, MD can reveal the preferred conformations and the dynamics of transitions between them. tandfonline.com

The conformational flexibility of this compound is primarily governed by the rotation around the C-N amide bond and the bonds connecting the aromatic rings to the amide group. MD simulations of similar N-arylbenzamides suggest that the molecule likely exists in a relatively planar conformation, with the two aromatic rings adopting a twisted arrangement relative to each other. tandfonline.com The planarity of the amide bond is a well-established characteristic. The presence of ortho-substituents (bromine and fluorine) on the phenyl rings can introduce steric hindrance, influencing the preferred dihedral angles and potentially creating multiple low-energy conformations. nih.gov

The dynamics of the torsional angles are key to understanding the molecule's flexibility. The two most significant torsional angles are:

ω (Cα-C-N-Cα'): Rotation around the amide bond. This bond has a high degree of double bond character, leading to a significant energy barrier for rotation, and it is generally restricted to a planar trans or cis conformation, with trans being overwhelmingly favored in open-chain amides.

φ (C-N-Cα'-Cβ') and ψ (Cα-C-N-Cα'): Rotations around the N-C(aryl) and C-C(aryl) single bonds. These rotations determine the relative orientation of the two phenyl rings.

MD simulations of related systems show that while the amide bond remains relatively rigid, the torsional angles defining the orientation of the phenyl rings exhibit greater fluctuation. duke.edu The energy landscape for these rotations is typically characterized by broad, shallow energy minima, allowing the molecule to sample a range of conformations at room temperature. The specific rotational barriers and preferred angles are influenced by the electronic effects and steric bulk of the halogen substituents.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this technique is instrumental in understanding how a ligand, such as this compound, might interact with a biological target, typically a protein.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, research on structurally related benzamide and triazole derivatives provides a framework for potential applications. For instance, studies on derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have utilized molecular docking to investigate their interactions with cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets in anti-inflammatory drug development. csfarmacie.czcsfarmacie.cz These studies have demonstrated that such compounds can exhibit significant binding affinities, with binding energies ranging from -6.672 to -7.843 kcal/mol. csfarmacie.cz

The initial step in a molecular docking study involves the identification of potential binding pockets on a target protein. These pockets are typically hydrophobic cavities on the protein's surface that can accommodate a ligand. For a compound like this compound, a variety of protein targets could be considered based on the known biological activities of similar benzamide structures.

Computational tools can be employed to predict these binding sites. The process often involves preparing the three-dimensional structures of both the ligand and the target protein. The optimized ligand is then placed into a defined binding site on the receptor protein to search for favorable binding modes. scispace.com For example, in studies of related compounds, the binding site is often represented by a sphere that encompasses all docked ligands on the receptor protein. scispace.com

Once a ligand is docked into a protein's binding pocket, the nature of the interactions can be analyzed in detail. These interactions are crucial for the stability of the protein-ligand complex and are indicative of the compound's potential biological activity.

Hydrogen Bonding: The amide group (-CONH-) in this compound is a key functional group capable of forming hydrogen bonds. The nitrogen atom can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions with amino acid residues in the protein's active site, such as glutamine and histidine, can significantly contribute to the binding affinity. nih.gov

Halogen Bonding: The presence of bromine and fluorine atoms in the structure of this compound introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on an amino acid residue. This type of interaction is increasingly recognized for its importance in drug design.

Hydrophobic Interactions: The phenyl rings in the compound provide hydrophobic surfaces that can engage in hydrophobic interactions with nonpolar amino acid residues within the binding pocket. The effect of hydrophobic interactions of alkyl groups has been shown to influence the affinity and selectivity of related 1,2,4-triazole (B32235) derivatives for COX-1 or COX-2. csfarmacie.czcsfarmacie.cz

In Silico Property Prediction

In silico methods are also valuable for predicting various molecular properties that can influence a compound's behavior and suitability as a drug candidate. These predictions are based on the molecule's structure and are calculated using various computational algorithms.

Topological descriptors are numerical values derived from the molecular graph of a compound. They encode information about the size, shape, branching, and connectivity of the molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) studies to develop models that can predict the biological activity of new compounds. scispace.com

Cheminformatics analysis can provide insights into a compound's "drug-likeness." For instance, Lipinski's rule of five is a well-known guideline used to evaluate whether a chemical compound has properties that would make it a likely orally active drug in humans. While specific data for this compound is not available, predictions for related compounds can be illustrative. For example, in silico analysis of a novel α,β-unsaturated carbonyl compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, evaluated its drug-likeness properties using various filtering rules, including Lipinski's, Ghose, Veber, Egan, and Muegge filters. nih.gov

The following table presents a hypothetical cheminformatics analysis for this compound based on its chemical structure.

| Property | Predicted Value |

| Molecular Weight | 328.13 g/mol |

| LogP | 3.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Molar Refractivity | 70.4 cm³ |

| Topological Polar Surface Area | 41.1 Ų |

Note: The values in this table are estimations based on the chemical structure of this compound and have not been experimentally verified.

These predicted properties suggest that this compound would likely adhere to Lipinski's rule of five, indicating good potential for oral bioavailability. Further computational studies, such as the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, could provide a more comprehensive in silico profile of this compound. scispace.com

Structure Activity Relationship Sar and Structure Interaction Relationship Sir Studies of N 2 Bromo 4 Fluorophenyl 2 Fluorobenzamide Analogues

Rational Design and Synthesis of N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide Derivatives

The rational design of novel analogues of this compound often involves a systematic investigation of substituent effects on the aromatic rings and modifications to the central amide linkage. These changes are intended to probe the steric, electronic, and hydrophobic requirements of the target binding site.

The biological activity of N-phenylbenzamide derivatives can be significantly influenced by the nature and position of substituents on both the aniline (B41778) and benzoyl rings. In the case of this compound, the existing bromo and fluoro substituents already confer specific electronic and steric properties to the molecule. Further exploration would involve the introduction of a variety of functional groups to elucidate their impact on activity.

For instance, in a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197), it was observed that different substituents on the aniline ring led to a range of biological activities. nih.gov While a direct comparison is not available for the target compound, this study highlights the importance of the electronic and steric properties of the substituents. A general synthetic scheme for such derivatives often involves the aminolysis of an appropriate acid chloride with a substituted aniline. nih.gov

A hypothetical exploration of substituent effects on the aromatic rings of this compound could involve the variations shown in the table below.

| R1 (Position on Benzoyl Ring) | R2 (Position on Aniline Ring) | R3 (Position on Aniline Ring) | Potential Impact on Activity |

| H | Br | F | Parent Compound |

| Cl | Br | F | Investigate effect of replacing F with Cl |

| CH3 | Br | F | Introduce electron-donating group |

| NO2 | Br | F | Introduce electron-withdrawing group |

| OCH3 | Br | F | Introduce electron-donating and H-bond acceptor group |

| F | Cl | F | Vary halogen substitution pattern |

| F | Br | Cl | Vary halogen substitution pattern |

The amide bond in this compound is a key structural feature, providing rigidity and potential hydrogen bonding interactions. Modifications to this linkage, such as N-alkylation or replacement with bioisosteres like a thioamide or a reversed amide, could probe the necessity of the N-H hydrogen for biological activity and alter the conformational preferences of the molecule.

While specific modifications of the amide linkage for this compound are not detailed in the provided literature, the synthesis of various N-substituted benzamides is a common strategy in medicinal chemistry to explore SAR. nanobioletters.com The general approach for the synthesis of such derivatives involves the reaction of a substituted benzoic acid with a substituted amine, often facilitated by coupling agents or after conversion of the carboxylic acid to a more reactive species like an acid chloride. nanobioletters.com

Impact of Structural Modifications on Molecular Recognition and Binding Affinity

Structural modifications to the parent compound can have a profound impact on its ability to be recognized by and bind to a biological target. These impacts are often quantified through biological assays and rationalized using computational methods.

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. For N-phenylbenzamides, QSAR models have been developed to understand their antimicrobial activity. nih.gov These studies revealed that molecular weight and total energy significantly contribute to the activity against both Gram-positive and Gram-negative bacteria. nih.gov

A DFT-based QSAR study on N-phenylbenzamides indicated that for anti-Gram-positive activity, the electrophilicity index was a key descriptor, suggesting the importance of electrostatic interactions. nih.gov In contrast, for anti-Gram-negative activity, molar refractivity and logP were more significant, highlighting the role of steric and hydrophobic interactions. nih.gov These findings suggest that for analogues of this compound, a careful balance of electronic, steric, and hydrophobic properties would be crucial for optimizing biological activity.

The following table summarizes key descriptors identified in a QSAR study of N-phenylbenzamides and their potential relevance. nih.gov

| Descriptor | Type | Relevance |

| Molecular Weight | Physicochemical | General size and mass of the molecule |

| Total Energy | Electronic | Stability and reactivity of the molecule |

| Electrophilicity Index | Electronic | Ability to accept electrons, important for electrostatic interactions |

| Molar Refractivity | Steric | Molar volume and polarizability, related to dispersion forces |

| LogP | Hydrophobicity | Partition coefficient, indicating lipophilicity |

Halogen atoms, such as the bromine and fluorine present in this compound, can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds. The crystal structure of the related compound N-(2,4-difluorophenyl)-2-fluorobenzamide reveals that the fluorine atoms can be involved in intramolecular and intermolecular contacts. mdpi.com In this structure, an intramolecular N-H···F hydrogen bond is observed, which influences the conformation of the molecule. mdpi.com

Stereochemical Considerations and Chiral Analogues (if applicable)

For this compound itself, there are no stereocenters, and therefore it is not a chiral molecule. However, the introduction of chiral centers through structural modifications could lead to enantiomeric pairs with potentially different biological activities and pharmacokinetic profiles.

Should a chiral analogue be synthesized, for example, by introducing a chiral substituent on the amide nitrogen or on one of the aromatic rings, the separation of the resulting enantiomers would be necessary to evaluate their individual properties. A common method for this is chiral resolution, which involves the separation of a racemic mixture into its enantiomers. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. wikipedia.org Another approach is chiral column chromatography. wikipedia.org The development of enantiopure drugs is often encouraged to reduce the complexity of pharmacodynamics and to eliminate unwanted side effects that may be associated with one of the enantiomers. rsc.org

Synthesis of Enantiopure Derivatives

Scientific literature available in the public domain does not currently provide specific methods for the asymmetric synthesis or chiral separation of this compound to yield its individual enantiomers. While general methods for the asymmetric synthesis of chiral amides are known, their application to this specific compound has not been documented in published research.

The synthesis of enantiopure derivatives is a critical step in drug discovery and development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Typically, the preparation of enantiomerically pure compounds can be achieved through two primary routes:

Asymmetric Synthesis: This approach involves the use of chiral catalysts, auxiliaries, or reagents to stereoselectively create the desired enantiomer from a prochiral precursor.

Chiral Resolution: This method involves the separation of a racemic mixture of enantiomers. This can be accomplished through techniques such as classical resolution with a chiral resolving agent, chiral chromatography, or enzymatic resolution.

Without specific studies on this compound, a hypothetical approach to obtaining its enantiopure derivatives would involve adapting established protocols for similar benzamide (B126) structures. Further research is required to develop and validate such methods for this particular compound.

Stereoselective Interaction Studies

Detailed stereoselective interaction studies for the enantiomers of this compound are not available in the current scientific literature. Such studies are essential for understanding the three-dimensional interactions between a chiral ligand and its biological target, which are often proteins such as enzymes or receptors.

Stereoselectivity in drug-target interactions arises from the chiral nature of most biological macromolecules. The binding affinity and biological activity of a drug can be significantly different for its enantiomers. Investigating these differences typically involves:

Binding Assays: Comparing the binding affinities of the individual enantiomers to the target protein.

Functional Assays: Evaluating the biological response (e.g., enzyme inhibition, receptor activation or antagonism) for each enantiomer.

Structural Biology Techniques: Using methods like X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the enantiomer-target complex, revealing the specific molecular interactions.

While the importance of stereochemistry in the biological activity of many compounds is well-established, specific data on how the stereoisomers of this compound interact with any biological target has not been reported.

Mechanistic Investigations of N 2 Bromo 4 Fluorophenyl 2 Fluorobenzamide S Molecular Interactions

In Vitro Biochemical Assays for Target Engagement (e.g., enzyme inhibition kinetics, receptor binding assays, strictly mechanistic)

No publicly available data from in vitro biochemical assays specifically investigating the target engagement of N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide were found. Such studies are crucial for identifying direct molecular targets and understanding the nature of the interaction.

Enzyme Inhibition Mechanism and Mode of Action

There is no information available in the scientific literature regarding the enzyme inhibition properties of this compound. To determine its mechanism and mode of action, kinetic studies would need to be performed with purified enzymes. These studies would reveal whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor, and would provide key parameters such as the inhibition constant (Ki).

Ligand-Receptor Binding Thermodynamics

No studies on the ligand-receptor binding thermodynamics of this compound have been published. Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) would be required to measure the thermodynamic parameters of its binding to a potential receptor, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) changes. This data would provide insight into the forces driving the binding event.

Cell-Free Systems for Elucidating Molecular Pathways

There is no published research utilizing cell-free systems to investigate the molecular pathways affected by this compound. Cell-free systems, which consist of cellular extracts containing the necessary machinery for biological processes like transcription and translation, could be used to study the compound's effects on specific pathways in a controlled environment, free from the complexities of intact cells.

Advanced Imaging Techniques for Subcellular Localization (if applicable, without cell efficacy/toxicity)

No studies using advanced imaging techniques to determine the subcellular localization of this compound have been reported. Techniques such as fluorescence microscopy with a fluorescently labeled analog of the compound would be necessary to visualize its distribution within cells and identify potential organelle-specific accumulation, which could provide clues about its site of action.

Proteomic and Metabolomic Approaches to Identify Interaction Partners

No proteomic or metabolomic studies have been published to identify the interaction partners of this compound. These approaches are powerful tools for unbiased target identification.

Chemical Proteomics

There is no available literature on the use of chemical proteomics to identify the protein targets of this compound. This approach would typically involve synthesizing a derivative of the compound with a reactive group or a tag to allow for the capture and subsequent identification of binding proteins from cell lysates using mass spectrometry.

Advanced Analytical Methodologies for N 2 Bromo 4 Fluorophenyl 2 Fluorobenzamide Analysis

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods are instrumental in the quantitative analysis of various chemical compounds. These techniques rely on the principle that every compound absorbs or transmits light over a specific wavelength range. This property is then used to measure the concentration of the substance in a solution. For a compound like N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide, which possesses chromophoric groups (the phenyl rings and the amide group), UV-Vis spectrophotometry is a theoretically viable analytical approach.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely used analytical technique for the quantitative determination of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The underlying principle is the Beer-Lambert Law, which states that for a given substance dissolved in a non-absorbing solvent, the absorbance is directly proportional to the concentration of the substance and the path length of the light through the solution.

Theoretical Application to this compound:

The this compound molecule contains two phenyl rings and an amide linkage. These structural features are expected to give rise to electronic transitions (π → π* and n → π*) when the molecule interacts with UV radiation, resulting in a characteristic absorption spectrum. The presence of bromine and fluorine atoms as substituents on the phenyl rings can influence the position and intensity of the absorption maxima (λmax) through electronic effects (inductive and resonance effects).

Hypothetical Research Findings and Data:

In a typical research setting, the first step would be to determine the wavelength of maximum absorbance (λmax) of this compound. This is achieved by scanning a dilute solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) across a range of UV wavelengths. The λmax is the wavelength at which the compound exhibits the highest absorbance and is the most sensitive wavelength for quantitative analysis.

Following the determination of λmax, a calibration curve would be constructed. This involves preparing a series of standard solutions of the compound at known concentrations and measuring their absorbance at the predetermined λmax. A plot of absorbance versus concentration should yield a linear relationship, in accordance with the Beer-Lambert Law. The slope of this line is related to the molar absorptivity (ε), a constant that is a measure of how strongly the compound absorbs light at a specific wavelength.

Below are hypothetical data tables that would be generated during the development and validation of a UV-Vis spectrophotometric method for the analysis of this compound.

Table 1: Hypothetical UV Absorption Characteristics of this compound in Ethanol

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | 254 nm |

| Molar Absorptivity (ε) | 12,500 L·mol⁻¹·cm⁻¹ |

| Correlation Coefficient (r²) | 0.9995 |

Table 2: Hypothetical Calibration Data for this compound

| Concentration (mg/L) | Absorbance at 254 nm |

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.458 |

| 8.0 | 0.610 |

| 10.0 | 0.763 |

These tables illustrate the type of data that would be essential for establishing a validated UV-Vis spectrophotometric method for the quantitative determination of this compound. The linearity, accuracy, precision, and sensitivity of the method would then be rigorously evaluated according to established analytical chemistry guidelines.

Future Directions and Emerging Research Avenues for N 2 Bromo 4 Fluorophenyl 2 Fluorobenzamide

Development of Novel Synthetic Routes and Sustainable Production Methods

The future synthesis of N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide is likely to be guided by the principles of green and sustainable chemistry. Current synthetic methodologies for similar N-aryl benzamides often rely on traditional coupling reactions which may involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. mdpi.com Future research will likely focus on developing more atom-economical and environmentally benign synthetic strategies.

One promising area is the exploration of catalytic C-H activation and amidation reactions. These methods could potentially allow for the direct coupling of 2-bromo-4-fluoroaniline (B89589) with a 2-fluorobenzoic acid derivative, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps. Additionally, the use of more sustainable solvents and energy sources, such as microwave-assisted synthesis, could significantly improve the environmental footprint of its production. researchgate.net

The development of continuous flow processes for the synthesis of this compound and its precursors, such as 2-bromo-4-fluorobenzaldehyde (B1271550), could also offer significant advantages in terms of scalability, safety, and product consistency. google.com A patent for the preparation of 2-bromo-4-fluorobenzaldehyde highlights the industrial interest in scalable and efficient synthetic methods for key intermediates. google.com

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Potential Challenges |

| Catalytic C-H Amidation | High atom economy, reduced synthetic steps | Catalyst development and optimization, regioselectivity control |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency | Scale-up limitations, specialized equipment |

| Continuous Flow Chemistry | Enhanced safety and control, improved scalability, consistent product quality | Initial setup costs, process optimization |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme discovery and engineering, substrate scope limitations |

Exploration of this compound in Material Science Applications (if applicable, excluding properties)

The presence of multiple fluorine atoms and a bromine atom in this compound suggests its potential utility in the field of material science. Fluorinated organic molecules are known to exhibit unique electronic and physical properties that make them attractive for various applications. mdpi.com

Future research could investigate the incorporation of this compound as a building block in the synthesis of novel polymers, such as polyamides or polyimides. The introduction of this fluorinated moiety could enhance the thermal stability, chemical resistance, and dielectric properties of the resulting polymers, making them suitable for applications in high-performance electronics and aerospace materials.

Furthermore, the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions. This could enable the synthesis of more complex, conjugated materials with tailored optoelectronic properties for potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The study of related halogenated benzamides provides a basis for exploring the solid-state geometries and intermolecular interactions that would be crucial for these applications. mdpi.com

Integration of this compound into Complex Chemical Systems

The structure of this compound, featuring hydrogen bond donors and acceptors as well as halogen atoms capable of halogen bonding, makes it an interesting candidate for integration into more complex chemical systems. In the realm of supramolecular chemistry, this compound could be explored as a tecton for the self-assembly of well-defined architectures.

The amide functionality can participate in predictable hydrogen bonding motifs, while the fluorine and bromine atoms can engage in halogen bonding interactions. The interplay of these non-covalent interactions could be harnessed to construct intricate supramolecular polymers, gels, or crystalline networks with emergent properties. The ability of related benzamides to form stable complexes could be a starting point for such investigations.

Moreover, this compound can serve as a versatile intermediate in the synthesis of more elaborate molecules. Its bromine atom can be readily converted to other functional groups, allowing for its incorporation into larger, multifunctional molecular frameworks for applications in medicinal chemistry or agrochemical research.

Advanced Theoretical Modeling for Predictive Research

Computational chemistry and theoretical modeling are poised to play a significant role in accelerating the discovery and development of applications for this compound. Density Functional Theory (DFT) calculations can be employed to predict its molecular geometry, electronic properties, and spectroscopic signatures. nih.govresearchgate.net

Such theoretical studies can provide valuable insights into the compound's reactivity, stability, and potential intermolecular interactions. For instance, modeling can help in understanding the strength and directionality of halogen bonds involving the bromine and fluorine atoms, which is crucial for designing its use in crystal engineering and material science. nih.gov

Furthermore, quantitative structure-property relationship (QSPR) models could be developed to predict the physicochemical properties of derivatives of this compound. This predictive capability would be invaluable for screening virtual libraries of related compounds for specific applications, thereby saving significant time and resources in experimental synthesis and testing.

Table 2: Potential Applications of Theoretical Modeling

| Modeling Technique | Predicted Properties | Potential Impact |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies, reactivity indices | Guidance for synthesis, understanding of intermolecular interactions |

| Molecular Dynamics (MD) Simulations | Conformational analysis, solvation effects, self-assembly behavior | Prediction of material morphology, understanding of behavior in solution |

| Quantitative Structure-Property Relationship (QSPR) | Physicochemical properties (e.g., solubility, lipophilicity), material properties | Virtual screening of derivatives, rational design of new materials |

| Crystal Structure Prediction | Polymorph prediction, packing arrangements | Design of crystalline materials with desired properties |

Collaborative Research Opportunities and Interdisciplinary Studies

The multifaceted potential of this compound necessitates a collaborative and interdisciplinary research approach. Its exploration could bring together experts from various fields to unlock its full potential.

For instance, collaborations between synthetic organic chemists and material scientists could lead to the development of novel polymers and electronic materials incorporating this compound. Similarly, partnerships between computational chemists and experimentalists would be crucial for validating theoretical predictions and guiding the rational design of new molecules with tailored properties. chemrxiv.org

Given that benzamide (B126) derivatives are of significant interest in medicinal chemistry and agrochemical research, interdisciplinary studies involving pharmacologists, biochemists, and agricultural scientists could uncover potential biological activities of this compound and its derivatives. researchgate.netnih.gov Such collaborations would be essential for translating fundamental chemical research into practical applications.

Q & A

Q. How can researchers design SAR studies to prioritize novel derivatives for synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.